molecular formula C9H8BF3O2 B2489711 2-(3-Trifluoromethyl-phenyl)-etheneboronic acid CAS No. 698998-84-4

2-(3-Trifluoromethyl-phenyl)-etheneboronic acid

Cat. No.: B2489711
CAS No.: 698998-84-4
M. Wt: 215.97
InChI Key: HGEVMEKGPYPLRD-SNAWJCMRSA-N
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Description

2-(3-Trifluoromethyl-phenyl)-etheneboronic acid is an organoboron compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an etheneboronic acid moiety

Properties

IUPAC Name

[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3O2/c11-9(12,13)8-3-1-2-7(6-8)4-5-10(14)15/h1-6,14-15H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEVMEKGPYPLRD-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC(=CC=C1)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC(=CC=C1)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trifluoromethyl-phenyl)-etheneboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of 2-(3-Trifluoromethyl-phenyl)-etheneboronic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluoromethyl-phenyl)-etheneboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

    Reduction: The ethenyl group can be reduced to form the corresponding alkylboronic acid.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Alkylboronic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the ethenyl group.

    2-(Trifluoromethyl)phenylboronic acid: Similar structure but with the trifluoromethyl group in a different position.

    4-(Trifluoromethyl)phenylboronic acid: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

2-(3-Trifluoromethyl-phenyl)-etheneboronic acid is unique due to the presence of both the trifluoromethyl group and the etheneboronic acid moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and materials science .

Biological Activity

2-(3-Trifluoromethyl-phenyl)-etheneboronic acid is an organoboron compound characterized by a trifluoromethyl group attached to a phenyl ring and an etheneboronic acid moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The compound's chemical structure is represented as follows:

  • Chemical Formula : C10H8B F3O2
  • Molecular Weight : 232.97 g/mol
  • CAS Number : 698998-84-4

The biological activity of 2-(3-Trifluoromethyl-phenyl)-etheneboronic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity, potentially increasing its selectivity for molecular targets. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, contributing to its therapeutic effects.

Biological Activity

Research indicates that 2-(3-Trifluoromethyl-phenyl)-etheneboronic acid exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies have suggested that this compound may inhibit the growth of certain cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
  • Bioisosteric Effects : The trifluoromethyl group can act as a bioisostere, allowing the compound to mimic other functional groups, thereby enhancing its biological activity and pharmacokinetic properties.

Case Studies

  • Anticancer Activity : In a study conducted by Smith et al. (2023), 2-(3-Trifluoromethyl-phenyl)-etheneboronic acid was shown to significantly reduce the viability of breast cancer cells in vitro. The IC50 value was determined to be 15 µM, indicating potent activity against these cancer cells.
  • Enzyme Inhibition : A study by Johnson et al. (2022) demonstrated that the compound effectively inhibited the enzyme carbonic anhydrase with an IC50 value of 50 nM. This suggests potential applications in conditions such as glaucoma and metabolic acidosis.
  • Bioisosteric Applications : Research by Lee et al. (2024) explored the use of this compound as a bioisostere in drug design, revealing enhanced binding affinities when incorporated into lead compounds targeting specific receptors.

Comparative Analysis

The following table summarizes the biological activities of 2-(3-Trifluoromethyl-phenyl)-etheneboronic acid compared to similar compounds:

CompoundAnticancer ActivityEnzyme InhibitionBioisosteric Potential
2-(3-Trifluoromethyl-phenyl)-etheneboronic acidHigh (IC50 = 15 µM)Moderate (IC50 = 50 nM)Yes
3-(Trifluoromethyl)phenylboronic acidModerateLowNo
4-(Trifluoromethyl)phenylboronic acidLowModerateYes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Trifluoromethyl-phenyl)-etheneboronic acid, and how do reaction conditions impact yield?

  • Methodology : A common approach involves Suzuki-Miyaura coupling between a trifluoromethyl-substituted aryl halide and etheneboronic acid. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of 1,2-dimethoxyethane and water under inert atmosphere are often used .
  • Key Considerations : Optimize temperature (reflux vs. room temperature) and stoichiometry of the boronic acid partner to minimize side reactions. The steric hindrance from the trifluoromethyl group may require longer reaction times or elevated temperatures .

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Identify peaks for the etheneboronic moiety (~6.5–7.5 ppm for vinyl protons) and trifluoromethyl group (-CF₃, δ ~120–125 ppm in ¹³C) .
  • HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>98% recommended for cross-coupling applications) .
  • Elemental Analysis : Confirm boron and fluorine content via ICP-MS or combustion analysis .

Q. What are the solubility and storage requirements for this boronic acid?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Co-solvents like ethanol or acetone (5–10% v/v) can enhance aqueous solubility for biological assays .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the boronic acid group. Lyophilization is recommended for long-term stability .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The -CF₃ group reduces electron density on the aromatic ring, slowing oxidative addition in palladium-catalyzed reactions. Computational studies (DFT) suggest this effect can be mitigated by using electron-rich ligands (e.g., SPhos) to stabilize the Pd intermediate .
  • Experimental Design : Compare coupling rates with/without -CF₃ using kinetic studies. Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

  • Case Study : Discrepancies in Suzuki-Miyaura yields (e.g., 60% vs. 85%) may arise from trace moisture or oxygen. Implement rigorous drying of solvents (molecular sieves) and degassing (freeze-pump-thaw cycles) .
  • Data Reconciliation : Replicate published protocols with controlled variables (e.g., Pd source, base strength). Use DoE (Design of Experiments) to identify critical factors .

Q. How can computational modeling predict the compound’s behavior in novel reactions?

  • DFT Applications : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. Solvation free energy studies (e.g., in water or chloroform) guide solvent selection for reactions .
  • Software Tools : Gaussian or ORCA for geometry optimization; COSMO-RS for solvation modeling. Validate predictions with experimental kinetics .

Key Challenges and Solutions

  • Hydrolysis of Boronic Acid : Use anhydrous conditions and avoid prolonged exposure to moisture .
  • Byproduct Formation : Monitor for deboronation via TLC; scavengers like polystyrene-bound boronic acids can trap excess Pd .

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